molecular formula C12H11N5O2S B2650747 N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide CAS No. 1111998-74-3

N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide

Cat. No.: B2650747
CAS No.: 1111998-74-3
M. Wt: 289.31
InChI Key: SPBFNBZEVDQFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The 2-methylbenzenesulfonamide moiety enhances its binding affinity to proteins such as PEF(S), as demonstrated in molecular docking studies .

Properties

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFNBZEVDQFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,2,4-triazole precursors under acidic or basic conditions.

    Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Triazolo-Pyridazine Cores

a. N-(5-(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide (1609565-40-3)
  • Structural Differences : Chloro and methoxy substituents on the pyridine ring, with a fluorobenzenesulfonamide group.
  • Functional Impact : The electron-withdrawing fluorine and chlorine atoms likely enhance target binding via polar interactions, while the methoxy group may improve solubility .
b. 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6)
  • Structural Differences : A thioacetamide linker replaces the sulfonamide, with a 4-methylphenyl group on the triazolo-pyridazine.
  • Functional Impact : The thioether linkage may reduce metabolic stability compared to sulfonamides but could enhance membrane permeability .
c. Compound 1 (Sulfonamide Binder to PEF(S))
  • Structural Differences : Features a 2-chloro-4-cyclopropylsulfonamido phenyl ring.
  • Functional Impact : Engages in π-stacking with His131 and hydrogen bonding via its carbonyl groups, showing higher affinity for PEF(S) than triazolo-pyridazine derivatives lacking sulfonamide groups .

Triazolo-Pyridazines with Non-Sulfonamide Substituents

a. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6)
  • Structural Differences : Contains an acetamide group instead of sulfonamide, with a methyl-substituted triazolo-pyridazine.
  • Functional Impact : Used as a Lin28 protein inhibitor, highlighting the role of the triazolo-pyridazine core in RNA-binding protein modulation .
b. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
  • Structural Differences : Incorporates a pyrrolidinyl-propenamide chain and trifluoromethyl group.
  • Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine linker improves conformational flexibility for target engagement .
c. Ester Derivatives of [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy Compounds
  • Structural Differences : Ethyl ester groups replace sulfonamide functionalities.
  • Functional Impact : Loss of thrombin inhibition but gain in antiproliferative activity against endothelial and tumor cells, demonstrating substituent-dependent biological switching .

Key Comparative Data

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity
N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide Triazolo-pyridazine + sulfonamide 2-methylbenzenesulfonamide Not reported PEF(S) binding
E-4b (Lit. 3b) Triazolo-pyridazine + propenoic acid Benzoylamino, dimethylpyrazole 253–255 Not specified
Lin28-1632 Triazolo-pyridazine + acetamide Methylphenyl, acetamide Not reported Lin28 inhibition
Compound 10 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine) Triazolo-pyridazine + pyridine Pyridine Not reported PEF(S) binding via Trp168

Mechanistic and Functional Insights

  • Binding Interactions: Sulfonamide derivatives (e.g., Compound 1) exhibit stronger PEF(S) binding via dual π-stacking and hydrogen bonding, whereas non-sulfonamide triazolo-pyridazines (e.g., Compound 10) rely on single π-stacking and H-bond interactions .
  • Biological Activity : The presence of sulfonamide or ester groups dictates target specificity. For example, sulfonamides favor protease inhibition, while esters shift activity toward antiproliferation .
  • Physicochemical Properties : Substituents like fluorine or trifluoromethyl groups improve lipophilicity and bioavailability, as seen in Lin28-1632 and Compound 3ab .

Biological Activity

N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

Molecular Formula : C12H12N6O2S
Molecular Weight : 296.33 g/mol
IUPAC Name : this compound

The compound features a triazolo-pyridazine moiety linked to a sulfonamide group, which is known for enhancing pharmacological properties. The structural characteristics contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfonamide group is performed using standard sulfonation techniques.
  • Purification : The final product is purified using crystallization or chromatography methods to ensure high purity.

Biological Activity

Recent studies highlight several key biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties. In vitro assays have shown effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound exhibits promising anti-inflammatory activity. In a recent study comparing it with commercial anti-inflammatory drugs such as Indomethacin, it showed comparable efficacy in reducing inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µM)
A549 (lung)1.06 ± 0.16
MCF-7 (breast)1.23 ± 0.18
HeLa (cervical)2.73 ± 0.33

These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner and may target specific kinases involved in cancer progression.

Case Study 1: Cytotoxicity Evaluation

In vitro studies were conducted on A549, MCF-7, and HeLa cell lines to evaluate cytotoxicity. Results indicated significant cytotoxicity with IC50 values that are competitive with established chemotherapeutic agents.

Case Study 2: Mechanistic Studies

Docking studies have been performed to elucidate the binding affinity of this compound to various kinase targets. The results suggest a strong interaction with kinases implicated in tumor growth and survival pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.